molecular formula C18H17NO3 B367198 1-(4-propoxybenzyl)-1H-indole-2,3-dione CAS No. 797780-66-6

1-(4-propoxybenzyl)-1H-indole-2,3-dione

Cat. No.: B367198
CAS No.: 797780-66-6
M. Wt: 295.3g/mol
InChI Key: VZJUCPSILFZXQX-UHFFFAOYSA-N
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Description

1-(4-propoxybenzyl)-1H-indole-2,3-dione is a synthetic indole-2,3-dione (isatin) derivative offered for research purposes. Compounds within this structural class are of significant scientific interest due to their potential as key scaffolds in medicinal chemistry and chemical biology. Based on established research of analogous molecules, this compound is primarily intended for investigation as a potential inhibitor of caspase enzymes, which are central to the process of programmed cell death (apoptosis) . The structural motif of the isatin sulfonamide is well-documented in scientific literature for its ability to selectively target executioner caspases like caspase-3 and -7 . Consequently, this reagent provides a core template for researchers developing and studying novel molecular probes to detect and quantify caspase activity in experimental models of apoptosis. Such research is fundamental to understanding cell death mechanisms in areas including oncology, neurodegenerative diseases, and vascular disorders . Furthermore, the indole-2,3-dione structure is a privileged scaffold in drug discovery, and this compound may also serve as a starting material for synthesizing and evaluating new chemical entities with potential anti-inflammatory or anticancer properties . This product is strictly for use in laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-propoxyphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-11-22-14-9-7-13(8-10-14)12-19-16-6-4-3-5-15(16)17(20)18(19)21/h3-10H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJUCPSILFZXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of 1h Indole 2,3 Dione Derivatives

Quantum Chemical Calculation Methods and Applications

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) Studies (e.g., B3LYP, wB97XD Levels with Various Basis Sets)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most common methods applied to organic molecules, including isatin (B1672199) derivatives, often in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p). researchgate.netuokerbala.edu.iqaun.edu.eg These studies typically calculate optimized molecular geometries, vibrational frequencies, and electronic properties to correlate them with experimental data or to predict molecular behavior. aun.edu.egepstem.net For other isatin derivatives, DFT calculations have been used to establish quantitative structure-activity relationships (QSAR) for anticancer activities and to understand their inhibitory potential against various enzymes. researchgate.netmdpi.com The wB97XD functional is another popular choice, particularly for systems where non-covalent interactions are important, as it includes empirical dispersion corrections.

Despite the prevalence of these methods in the study of related compounds, specific DFT calculations for 1-(4-propoxybenzyl)-1H-indole-2,3-dione are not documented in the reviewed literature.

Ab Initio Calculations for Conformational Analysis

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. They are often employed for conformational analysis to determine the most stable three-dimensional arrangement of a molecule. For flexible molecules like N-benzyl isatins, which have several rotatable bonds, conformational analysis is crucial for understanding how the molecule interacts with biological targets. The analysis typically involves scanning the potential energy surface by systematically rotating key dihedral angles to identify low-energy conformers.

While conformational studies have been performed for various N-substituted isatins, nih.gov no specific ab initio conformational analysis for this compound has been published.

Electronic Structure and Reactivity Analyses

Analyses of the electronic structure provide deep insights into the reactivity and interaction profile of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and their Significance)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For various isatin derivatives, FMO analysis has been used to understand their electronic properties and reactivity. uokerbala.edu.iq

Specific HOMO, LUMO, and energy gap values for this compound are not available in the current scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular bonding. It provides a detailed picture of the electronic density distribution in a molecule, revealing stabilizing interactions between filled and vacant orbitals. This analysis can elucidate the nature of chemical bonds and the effects of substituents on the electronic structure.

No NBO analysis has been reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. For many biologically active molecules, including various isatin conjugates, MEP maps have been used to identify key features for molecular recognition and interaction with protein targets. researchgate.net The carbonyl oxygens of the isatin core are typically regions of high negative electrostatic potential.

Although a general feature of the isatin scaffold, a specific MEP map and its detailed analysis for this compound are not available.

Structure Activity Relationship Sar Studies of 1 4 Propoxybenzyl 1h Indole 2,3 Dione and Analogues

Influence of N1-Substitution on the Biological Activity Profile

The N1 position of the isatin (B1672199) core is a primary site for synthetic modification, and the nature of the substituent at this position can profoundly influence the biological activity of the resulting compound. researchgate.netnih.gov

The introduction of substituents at the N1-position of the isatin ring is a common strategy for modulating biological activity. nih.gov Studies have shown that both the size and nature of these N1-substituents are critical determinants of potency and selectivity.

For N-alkyl isatins, the length of the alkyl chain can produce a notable effect. In one study on the cytoprotective effects of N-alkyl isatins, bioactivity was found to decline as the length of the alkyl chain increased from one to six carbons. researchgate.net For instance, N-ethyl isatin showed the most potent activity in protecting PC12 cells. researchgate.net This suggests that smaller, less bulky alkyl groups may be optimal for certain biological targets. Conversely, other studies have found that longer side chains can enhance activity for different targets; for example, a 4-phenylbutyl group at N1 improved the MAO-B inhibitory efficacy of isatin more than shorter side chains. acs.org

The introduction of aryl groups, such as a benzyl (B1604629) group, at the N1 position often imparts significant biological activity. The substitution pattern on this aryl ring is also a key factor. For example, in a series of isatin derivatives designed as α-glucosidase inhibitors, a compound featuring a 4-bromobenzyl group at the N1-position of isatin and a hydroxyl group at the 7-position of a linked chromone (B188151) ring was the most active. nih.gov In another study, rigid, bulky hydrophobic groups like naphthalen-2-ylmethyl at the N1 position were found to maximize activity against the SARS-CoV-2 protease. pensoft.net The nature of the substitution on the N1-benzyl ring can therefore fine-tune the compound's interaction with its biological target.

Table 1: Influence of N1-Substituents on Isatin Activity

N1-Substituent Target/Activity SAR Observation Reference
Ethyl Cytoprotection Most potent among C1-C6 alkyl chains. researchgate.net
4-Phenylbutyl MAO-B Inhibition Longer chain enhances inhibitory potency. acs.org
4-Bromobenzyl α-Glucosidase Inhibition Highly active configuration in its series. nih.gov

Alkoxy groups, such as the propoxy group in 1-(4-propoxybenzyl)-1H-indole-2,3-dione, are important modulators of activity when incorporated into the N1-substituent. These groups can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting how it binds to a receptor.

While direct studies on the N1-(4-propoxybenzyl) substituent are specific, the effects of related alkoxy groups provide valuable SAR insights. For instance, in a series of N-substituted amino acid hydrazone-isatin derivatives, a methoxy (B1213986) group on the N1-benzyl substituent was identified as an electron-donating group that positively influenced anticancer activity. mdpi.com The presence of an electron-donating group on the N1-substituent was also found to enhance anticonvulsant activity in another series of isatin derivatives. nih.gov

The propoxy group, being larger than a methoxy group, would increase the lipophilicity and steric bulk of the N1-benzyl moiety. This increased size and hydrophobicity can enhance binding to hydrophobic pockets within a target protein, potentially leading to increased potency. The specific placement, such as the para-position on the benzyl ring, ensures that this bulky group extends into a specific region of the binding site, which can be crucial for optimizing interactions.

Contribution of Indole-2,3-dione Core Modifications to SAR

Modifications to the aromatic ring and the dione (B5365651) moiety of the isatin core are fundamental to SAR studies, as these changes directly alter the central pharmacophore. researchgate.netnih.gov

Substitutions on the aromatic portion of the isatin ring (positions C5, C6, and C7) have been shown to significantly impact biological activity. acs.org The electronic nature of these substituents is a key factor.

C5 Position: This position is frequently modified. The introduction of electron-withdrawing groups such as halogens (Br, I) or a nitro group (NO₂) at the C5 position has been shown to be beneficial for certain activities. For example, 5-halogenation is noted as an effective strategy for enhancing anti-bacterial activity. nih.gov In another study, isatin derivatives with electron-withdrawing groups like NO₂, Br, and I at the C5 position showed potent SARS-CoV protease inhibitory effects. pensoft.net

C6 Position: Substitution at the C6 position can influence selectivity. In studies of MAO inhibitors, C6 substitution on a benzyloxy group attached to isatin was found to increase selectivity for MAO-B. acs.org

C7 Position: The C7 position has also been explored. The presence of a hydroxyl group at the C7 position, in combination with a 4-bromobenzyl group at N1, resulted in the most active α-glucosidase inhibitor in one study. nih.gov

Generally, substitutions at the C5, C6, and C7 positions of the isatin ring with groups that can act as hydrogen bond donors or acceptors, or that alter the electronic distribution of the aromatic system, can lead to enhanced biological activity. acs.org

Table 2: Effect of Isatin Core Substitution on Biological Activity

Position Substituent Type Example Observed Effect Reference
C5 Electron-withdrawing Br, I, NO₂ Enhanced SARS-CoV protease inhibition. pensoft.net
C5 Halogen Halogen Increased anti-bacterial activity. nih.gov
C6 Benzyloxy - Increased selectivity for MAO-B inhibition. acs.org

The two ketone (oxo) groups at the C2 and C3 positions are defining features of the indole-2,3-dione core and are critical to its biological activity. The C3-carbonyl group is particularly reactive and serves as a key interaction point, often acting as an electrophile or a hydrogen bond acceptor. nih.gov

The reactivity of the C3-carbonyl allows for the synthesis of a wide variety of Schiff bases and hydrazones, which themselves often exhibit potent biological activities. pensoft.netnih.gov In many molecular interactions, the C2 and C3 oxo groups can participate in hydrogen bonding with amino acid residues in the active site of a target protein or enzyme. This ability to form strong, directed interactions is fundamental to the binding affinity of many isatin-based inhibitors. For instance, in QSAR studies of isatin derivatives as SARS 3CLpro inhibitors, the structural features of the isatin core, including the oxo groups, are essential components of the pharmacophore model. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a statistical correlation between the structural properties of a series of compounds and their biological activities. nih.gov It has been widely applied to isatin derivatives to guide the design of new, more potent molecules. derpharmachemica.comscispace.comacs.org

2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. scispace.comacs.org These models can identify the key physicochemical and structural features that govern activity. For example, a 3D-QSAR study on isatin derivatives with anticancer activity identified the steric and electrostatic fields as crucial descriptors for predicting potency. scispace.com

QSAR models developed for isatin derivatives have successfully predicted the inhibitory activity against various targets, including SARS-CoV 3CLpro and β-tubulin. nih.govscispace.com These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity. This information provides rational guidance for further structural optimization, such as where to place bulky hydrophobic groups or hydrogen bond donors/acceptors on the isatin scaffold to enhance biological efficacy. acs.org

Derivation of Statistical Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of chemical compounds based on their molecular structures. For isatin derivatives, which include this compound, various QSAR models have been developed to forecast their efficacy in different biological contexts.

One approach, known as a statistically intensive QSAR (SIQSAR) model, has been applied to biologically active molecules derived from isatin. researchgate.net These models are noted for their similarity to mathematical methods like the simultaneous linear equation method, which helps to reduce common inaccuracies found in statistical treatments. researchgate.net For a set of 32 biologically active molecules based on 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene (B151609) sulfonamides, four SIQSAR models were developed. researchgate.net These models demonstrated excellent statistical parameters, with square regression coefficients (r²) and cross-validation coefficients (q²) in the ranges of 0.967–0.997 and 0.961–0.996, respectively. researchgate.net Such high values indicate a strong predictive capability of the models.

In another study focusing on indole (B1671886) derivatives as potential multitarget directed ligands, 3-D-QSAR studies of the Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) type were conducted. nih.gov For a series of 27 molecules, the dataset was divided into a training set of 19 compounds and a test set of 8 compounds. nih.gov The resulting CoMFA and CoMSIA models showed good internal and external validation, with q² values of 0.625 and 0.523, and non-cross-validated r² (r²_ncv) values of 0.967 and 0.959, respectively. nih.gov These statistical models provide a framework for predicting the activity of new, unsynthesized analogues of this compound.

The following table summarizes the statistical parameters of the QSAR models developed for isatin and indole derivatives, which are relevant for predicting the activity of compounds like this compound.

Model TypeNumber of CompoundsReference
SIQSAR320.967–0.9970.961–0.996 researchgate.net
CoMFA27 (19 training, 8 test)0.967 (r²_ncv)0.625 nih.gov
CoMSIA27 (19 training, 8 test)0.959 (r²_ncv)0.523 nih.gov

Identification of Molecular Descriptors Correlating with In Vitro Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR studies, these descriptors are correlated with the biological activity of a series of compounds to understand which molecular features are important for activity.

For isatin derivatives, studies have shown that biological activity is significantly dependent on topographical properties. researchgate.net The field effect, which relates to the spatial distribution of electronic charge, was found to be a predominant factor over purely electronic effects. researchgate.net In the SIQSAR models mentioned previously, only two descriptors were necessary to achieve high predictive accuracy. researchgate.net One of these was a zero-one correction term (ZO), which reflects the effect of different substituents on the molecule. researchgate.net

In the context of isatin-hydrazones, SAR analyses have revealed that the nature and position of substituents on the isatin ring and associated phenyl rings are critical for cytotoxic activity. nih.gov For instance, halogen substituents at the 2,6-position of a C-ring in isatin-hydrazones were found to be the most potent derivatives against certain cancer cell lines. nih.gov This highlights the importance of steric and electronic properties of substituents at specific positions.

Furthermore, general SAR studies on isatin analogues have concluded that substitutions at the C-3 and C-5 positions of the isatin moiety can significantly influence potency for various biological activities, including anticancer and anti-TB effects. mdpi.com

The table below lists key molecular descriptors and structural features that have been identified as correlating with the in vitro activity of isatin and indole analogues.

Descriptor/Structural FeatureInfluence on ActivityBiological ContextReference
Topographical PropertiesMajor determinant of activityGeneral biological activity researchgate.net
Field EffectPredominant over electronic effectsGeneral biological activity researchgate.net
Zero-One Correction Term (ZO)Reflects the effect of substituentsGeneral biological activity researchgate.net
Halogen Substituents (at 2,6-position of C-ring)Increased potencyCytotoxicity nih.gov
Substitutions at C-3 and C-5 of isatin moietySignificant influence on potencyAnticancer, Anti-TB mdpi.com

These findings suggest that for this compound, the topographical and electronic properties of the 4-propoxybenzyl group at the N-1 position, as well as any potential modifications to the indole-2,3-dione core, would be critical determinants of its biological activity.

Molecular Mechanisms of Action in Vitro of 1 4 Propoxybenzyl 1h Indole 2,3 Dione Derivatives

Enzyme Inhibition and Modulation Studies (In Vitro)

The therapeutic potential of 1H-indole-2,3-dione derivatives is largely attributed to their ability to inhibit or modulate the activity of key enzymes involved in various pathological processes. The following sections detail the in vitro inhibitory profiles of these compounds against several important enzyme targets.

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, and its inhibition is a key strategy in the management of neurodegenerative diseases. researchgate.net Indole-based structures have been identified as promising scaffolds for the development of MAO-B inhibitors. mdpi.com Studies on a series of indolyl chalcones revealed their potential for MAO-B inhibition. One of the most promising compounds, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), was found to be a potent and dual-acting inhibitor, also showing activity against acetylcholinesterase. nih.gov Further research into indole-based urea (B33335) and thiourea (B124793) derivatives has identified highly potent and selective MAO-B inhibitors that also exhibit protective effects against oxidative stress in cell models. nih.gov

Table 1: In Vitro MAO-B Inhibitory Activity of Selected Indole (B1671886) Derivatives

CompoundMAO-B IC50 (µM)Inhibition TypeReference
(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9)Not specified, but identified as most promisingNot specified nih.gov
Indole-2-N-methylpropargylamine (4fMe)Not specified, but identified as superior to selegilineIrreversible mdpi.com
Pyridazinobenzylpiperidine Derivative (S5)0.203 µMCompetitive, Reversible researchgate.net
Pyridazinobenzylpiperidine Derivative (S16)0.979 µMCompetitive, Reversible researchgate.net

The Atrial Natriuretic Peptide (ANP) signaling system is integral to cardiovascular and renal homeostasis. nih.govnih.gov ANP's biological effects are mediated through natriuretic peptide receptors, which can modulate intracellular levels of cGMP or cAMP. sigmaaldrich.com While the regulation of ANP synthesis and secretion has been studied, and its role in cardiac development is recognized, specific in vitro studies detailing the direct modulatory effects of 1-(4-propoxybenzyl)-1H-indole-2,3-dione derivatives on the ANP signaling system are not extensively documented in the available literature.

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, producing cyclic GMP (cGMP) which mediates numerous physiological functions. nih.gov Pharmacological manipulation of sGC is a therapeutic strategy for cardiovascular conditions. nih.gov While various inhibitors of sGC have been identified, such as 1H- nih.govfrontiersin.orgbiorxiv.orgoxadiazolo[4,3,-a]quinoxalin-1-one (ODQ), the literature available does not specifically detail the in vitro inhibitory activity of this compound derivatives against this enzyme. nih.govresearchgate.net

Cysteine proteases in parasites like Trypanosoma and Plasmodium are essential for their survival, making them attractive drug targets. mdpi.comucl.ac.uk Rhodesain, from Trypanosoma brucei rhodesiense, and falcipain-2, from Plasmodium falciparum, are particularly crucial for parasite viability. mdpi.comnih.gov Indole-containing peptidomimetics have been investigated as inhibitors of these enzymes. mdpi.com Specifically, peptidyl nitriles incorporating an indole scaffold at the P3 site have been designed to interact with the catalytic cysteine of rhodesain and falcipain-2. mdpi.com Studies have shown that these compounds can exhibit inhibitory activity against these parasitic proteases. mdpi.comnih.gov For instance, certain pentapeptide aldehydes showed improved inhibitory activity against falcipain-2 and rhodesain compared to the reference compound falcitidin. biorxiv.org

Table 2: In Vitro Inhibition of Parasitic Cysteine Proteases by Selected Compounds

CompoundTarget ProteaseInhibitory ActivityReference
Inhibitor 2b (a peptidyl nitrile)RhodesainKi = 5.06 µM mdpi.comnih.gov
Inhibitor 2b (a peptidyl nitrile)Falcipain-2IC50 = 40.43 µM mdpi.comnih.gov
Vinyl ester 1 (1,4-benzodiazepine derivative)Falcipain-2Ki = 0.017 ± 0.004 μM nih.gov

The 3C protease (3Cpro) of human rhinovirus (HRV) is essential for viral replication, as it processes the viral polyprotein into functional units. frontiersin.orgfrontiersin.org This makes it a prime target for antiviral therapies. frontiersin.org A number of inhibitors have been developed, some of which are peptidomimetic compounds. For example, peptidyl bromomethylketonehydrazides with a glutamine-like side chain at the P1 position have been shown to be potent, time-dependent inhibitors of HRV 3C protease. nih.gov The mechanism involves the formation of a covalent adduct with the active site cysteine residue. nih.gov While these specific inhibitors are not indole-dione derivatives, they highlight a strategy for targeting this viral enzyme.

Table 3: In Vitro Inhibitory Activity Against Human Rhinovirus 3C Protease

Compound Class/NameInhibitory ActivityMechanismReference
Peptidyl bromomethylketonehydrazideskinact/Kinact up to 23,400 M-1 s-1Covalent adduct formation nih.gov
Compound S43IC50 = 2.33 ± 0.5 μMNon-covalent frontiersin.org
Compound S33IC50 = 11.32 ± 0.71 μMNon-covalent frontiersin.org
Rupintrivir (AG7088)EC50 = 12 nMCovalent frontiersin.org

Protein kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase, is a primary target for anti-angiogenic therapies. nih.govnih.gov The indolinone scaffold, a core component of 1H-indole-2,3-dione, is a well-established pharmacophore for kinase inhibition. scilit.com

Derivatives of this scaffold have been developed as potent multi-targeted tyrosine kinase inhibitors. Sunitinib and Nintedanib are examples of clinically approved drugs that target VEGFRs among other kinases. nih.gov Research has identified novel indolinone derivatives that show significant inhibitory activity against VEGFR-2. For instance, a virtual screening identified compound VH02, a 1,4-(disubsituted)-1H-1,2,3-triazole derivative, which exhibited an enzymatic IC50 of 0.56 μM against VEGFR-2. nih.gov Another class, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1), was designed as an ATP-competitive, type I inhibitor of tyrosine kinases. mdpi.com Furthermore, spiro[cyclopropane-1,3'-indolin]-2'-ones, which are bioisosteres of earlier indolinone inhibitors, have been optimized as potent, orally bioavailable inhibitors of Polo-like kinase 4 (PLK4). nih.govresearchgate.net

Table 4: In Vitro Kinase Inhibitory Activity of Selected Indole and Related Derivatives

CompoundTarget Kinase(s)IC50Reference
AxitinibVEGFR1, VEGFR2, VEGFR30.1 nM, 0.2 nM, 0.1-0.3 nM selleckchem.com
NintedanibVEGFR1, VEGFR2, VEGFR334 nM, 13 nM, 13 nM selleckchem.com
RegorafenibVEGFR1, VEGFR2, VEGFR313 nM, 4.2 nM, 46 nM selleckchem.com
SulfatinibVEGFR1, VEGFR2, VEGFR32 nM, 24 nM, 1 nM selleckchem.com
VH02VEGFR-20.56 µM nih.gov

Inhibition of Metabolic Enzymes (e.g., α-Glucosidase, α-Amylase)

Derivatives of the 1H-indole-2,3-dione core structure have been evaluated for their potential to inhibit key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase. These enzymes are critical in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia.

Research into 3,3-di(indolyl)indolin-2-ones, which are structurally related to the isatin (B1672199) core, has shown that these compounds can exhibit significant inhibitory activity against both enzymes. Notably, many of these derivatives display a desirable therapeutic profile, showing stronger inhibition of α-glucosidase compared to α-amylase. This selectivity is advantageous as potent α-amylase inhibition can lead to gastrointestinal side effects. For instance, one study highlighted a derivative, compound 1i , which demonstrated a favorable profile with 67% inhibition of α-glucosidase and a lower 51% inhibition of α-amylase at a concentration of 50 μg/ml. This was superior to the standard drug acarbose, which showed 19% and 90% inhibition for α-glucosidase and α-amylase, respectively, at the same concentration. nih.gov

The inhibitory activity is influenced by the nature and position of substituents on the indole rings. The data suggests that the isatin scaffold is a promising template for developing new and effective inhibitors of these metabolic enzymes. nih.gov

Inhibition of α-Glucosidase and α-Amylase by 3,3-di(indolyl)indolin-2-one Derivatives (at 50 µg/ml)
Compoundα-Glucosidase % Inhibition (Mean ± SD)α-Amylase % Inhibition (Mean ± SD)Reference
Compound 1i67 ± 1351 ± 4 nih.gov
Compound 1aLow92 ± 4 nih.gov
Acarbose (Standard)19 ± 590 ± 2 nih.gov

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are crucial enzymes in the kynurenine (B1673888) pathway, the primary route for tryptophan catabolism. nih.govdaneshyari.com By depleting tryptophan and generating immunosuppressive metabolites, these enzymes play a significant role in tumor immune evasion, making them attractive targets for cancer immunotherapy. nih.govccspublishing.org.cnnih.gov

The isatin scaffold has emerged as a new class of TDO inhibitors. nih.gov Structure-activity relationship and molecular docking studies have revealed key features for potent inhibition. Effective isatin-based inhibitors typically require specific hydrogen bond interactions with active site residues of the TDO enzyme. Furthermore, the rotational freedom of the substituent at the C3 position and the presence of chloro groups on the benzene (B151609) ring of the isatin core have been identified as important properties for enhancing inhibitory activity against TDO. nih.gov While many IDO1/TDO inhibitors are in preclinical stages, the unique structure of isatin derivatives presents a valuable starting point for the development of novel therapeutic agents targeting tryptophan metabolism in cancer. nih.govccspublishing.org.cn

Interaction with Histone Deacetylase (HDAC) and Carbonic Anhydrase

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Their dysregulation is linked to cancer development, making them a key target for anticancer drug design. nih.govnih.gov Novel series of HDAC inhibitors have been developed using the isatin scaffold as a surface recognition "cap" group. nih.govresearchgate.net

In one study, isatin-3'-oxime- and isatin-3'-methoxime-based hydroxamic acids were synthesized and showed potent cytotoxicity against several cancer cell lines, with IC50 values as low as 0.08 µM. nih.gov Docking studies revealed that these compounds bind with high affinity to the active sites of HDAC2 and HDAC8. nih.gov Another series of isatin-based inhibitors incorporating an o-phenylenediamine (B120857) zinc-binding group also demonstrated potent HDAC inhibition, with activities comparable to the established inhibitor MS-275. nih.gov These findings underscore the utility of the isatin moiety as a versatile cap group for designing potent and selective HDAC inhibitors. nih.govnih.gov

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are ubiquitous metalloenzymes involved in various physiological processes. Certain isoforms, particularly the tumor-associated hCA IX and XII, are targets for cancer therapy. Novel 1H-indole-2,3-dione 3-thiosemicarbazone derivatives have been synthesized and evaluated as inhibitors of four human CA isoforms (hCA I, II, IX, and XII). bohrium.comresearchgate.net

These compounds, including N-benzyl substituted derivatives, showed remarkable inhibitory effects, particularly against the cytosolic off-target isoform hCA II, with inhibition constants (Ki) in the subnanomolar to low nanomolar range (Ki = 0.32–83.3 nM). bohrium.comresearchgate.net High selectivity for hCA II over other isoforms was generally observed. For example, the 1-benzyl-5-(trifluoromethoxy)-substituted derivative 11c was a powerful inhibitor of hCA II with a Ki of 0.32 nM. bohrium.comresearchgate.net Molecular docking studies confirmed that these derivatives fit within the enzyme's active site, validating the isatin-thiosemicarbazone scaffold as a promising basis for developing selective CA inhibitors. bohrium.comresearchgate.net

Inhibition Constants (Ki) of N-Benzyl Isatin Thiosemicarbazone Derivatives against Carbonic Anhydrase Isoforms
CompoundhCA II Ki (nM)Selectivity ProfileReference
1-benzyl-5-(trifluoromethoxy)-1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone] (11c)0.32High selectivity for hCA II bohrium.comresearchgate.net
1-ethyl-5-chloro-1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone] (10e)0.35High selectivity for hCA II bohrium.comresearchgate.net

Modulation of Tubulin

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and shape, making them a prime target for anticancer drugs. researchgate.netnih.gov The isatin (1H-indole-2,3-dione) scaffold has been identified as a promising template for designing potent inhibitors of tubulin polymerization. researchgate.netku.edu

Structure-activity relationship studies have shown that substitutions at the N-1, 5-, and 7-positions of the isatin ring can significantly enhance activity. ku.edu Specifically, N-benzyl substituted isatins have demonstrated notable cytotoxic and tubulin-destabilizing effects. ku.eduresearchgate.net For example, 5,7-dibromo-N-benzyl substituted isatins were found to inhibit tubulin polymerization effectively. nih.govresearchgate.net One derivative, 5,7-dichloro-N-(4-bromobenzyl)isatin , was identified as the most active compound against the MCF-7 breast cancer cell line, with an IC50 of 2.1 µM. ku.edu These compounds are believed to exert their effect by binding to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. ccspublishing.org.cnnih.gov The versatility of the isatin core allows for the development of dual-action inhibitors that can target both tubulin polymerization and other critical signaling pathways, such as the Akt pathway. nih.gov

Modulation of Histone Acetyltransferase P-300 (EP300) and Acyl-Protein Thioesterase 2 (LYPLA2)

Histone Acetyltransferase P-300 (EP300): EP300 (or p300) is a histone acetyltransferase that acts as a master transcriptional co-regulator, and its inhibition is a therapeutic strategy in oncology. researchgate.netpatsnap.com While the indole scaffold has been explored in the context of EP300 inhibition, research has largely focused on optimizing it into other chemical classes. For instance, an indole-based compound served as a starting point for the development of a highly potent aminopyridine inhibitor. researchgate.net However, detailed studies focusing specifically on 1H-indole-2,3-dione derivatives as direct, potent inhibitors of EP300 are not extensively reported in the current scientific literature, which has prioritized other scaffolds like pyrazolones and hydantoins for this target. researchgate.netnih.gov

Acyl-Protein Thioesterase 2 (LYPLA2): Acyl-protein thioesterase 2 (LYPLA2), also known as APT2, is a depalmitoylating enzyme that reverses protein S-palmitoylation, a dynamic post-translational lipid modification. nih.govnih.govuniprot.org Inhibition of APT1 and APT2 can disrupt the trafficking and signaling of key proteins like Ras, presenting a potential anticancer strategy. nih.gov The development of inhibitors for these enzymes has primarily centered on specific chemotypes, such as piperazine (B1678402) amides and β-lactones (e.g., Palmostatin B). nih.govnih.gov Currently, there is a lack of specific research data detailing the evaluation or activity of 1H-indole-2,3-dione derivatives as modulators of LYPLA2.

Cellular Pathway Modulation (In Vitro)

Anti-proliferative Effects on Various Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116, SW480, A549, MDA-MB-231)

Derivatives of 1H-indole-2,3-dione have demonstrated broad-spectrum anti-proliferative activity against a panel of human cancer cell lines in vitro. The cytotoxic efficacy of these compounds is highly dependent on the substitution patterns on the isatin core.

N-substituted isatin derivatives have shown significant activity against lung (A549) and leukemia (P388) cell lines. eurekaselect.com Fluorinated 1-benzylisatins have been reported to reduce the survival rate of HeLa (cervical cancer) cells. nih.gov Furthermore, multi-substituted isatins, such as compound 4l (a tri-halogenated derivative), exhibited potent antiproliferative effects against leukemia (K562), hepatocellular carcinoma (HepG2), and colon carcinoma (HT-29) cells, with IC50 values of 1.75, 3.20, and 4.17 µM, respectively. mdpi.com This compound was found to induce apoptosis in a time-dependent manner. mdpi.com

The tables below summarize the reported IC50 values for various isatin derivatives against the specified cancer cell lines, showcasing the potent anticancer potential of this chemical scaffold.

Anti-proliferative Activity (IC50, µM) of Isatin Derivatives on Breast and Liver Cancer Cell Lines
Compound Type / NameMCF-7 (Breast)MDA-MB-231 (Breast)HepG2 (Liver)Reference
5,7-dichloro-N-(4-bromobenzyl)isatin2.1-- ku.edu
Isatin-pyrrole derivative 6--0.47 researchgate.net
Compound 4l (tri-substituted isatin)--3.20 mdpi.com
Bis-(indoline-2,3-dione) derivative 290.0028-- nih.gov
Anti-proliferative Activity (IC50, µM) of Isatin Derivatives on Colon and Lung Cancer Cell Lines
Compound Type / NameHCT-116 (Colon)SW480 (Colon)A549 (Lung)Reference
Isatin-dihydropyrazole hybrid 54-EC50: 0.01-0.38- nih.gov
Tridentate Cu(II) complex of isatin-thiosemicarbazone 350.08-- nih.gov
N-substituted isatin derivatives--Active eurekaselect.com
5,7-dibromoisatin analog 6Active (1 µM range)-Active nih.gov

Induction of Apoptosis in Specific Cell Cultures

Research into the molecular mechanisms of this compound and its derivatives has highlighted their potential to induce programmed cell death, or apoptosis, in cancer cells. While direct studies on the propoxybenzyl derivative are limited in publicly available literature, extensive research on closely related analogues, such as those with a methoxybenzyl group at the N1 position, provides significant insights into the pro-apoptotic activity of this class of compounds. These studies reveal a consistent pattern of apoptosis induction mediated through intrinsic cellular pathways.

One pivotal study investigated the effects of 5-acetamido-1-(methoxybenzyl) isatin, a derivative with a similar N-benzyl substituent, on human leukemia (K562) cells. rsc.org The findings from this research offer a detailed view of the apoptotic process initiated by this type of N-alkoxybenzyl isatin derivative.

Morphological changes in K562 cells treated with 5-acetamido-1-(methoxybenzyl) isatin were indicative of apoptosis, including cell shrinkage and the formation of apoptotic bodies. mdpi.com To quantify the extent of apoptosis, flow cytometry analysis using Annexin V-FITC and propidium (B1200493) iodide (PI) double staining was employed. This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

The results demonstrated a time-dependent increase in the apoptotic cell population upon treatment with the compound. rsc.org After 48 hours of exposure to a 1 µM concentration of 5-acetamido-1-(methoxybenzyl) isatin, the total apoptotic rate reached 51.1%, a significant increase compared to the 5.1% observed in the untreated control group. rsc.org

Table 1: Time-Dependent Induction of Apoptosis in K562 Cells by 5-acetamido-1-(methoxybenzyl) isatin (1 µM)
Treatment Time (Hours)Total Apoptotic Cells (%)
0 (Control)5.1
6Data not specified, but significant increase observed
12Data not specified, but significant increase observed
24Data not specified, but significant increase observed
4851.1

Further investigation into the underlying mechanism revealed that the apoptosis induced by 5-acetamido-1-(methoxybenzyl) isatin occurs through the mitochondrial pathway. rsc.org This intrinsic pathway of apoptosis is characterized by changes in the mitochondrial membrane potential and the subsequent activation of a cascade of enzymes known as caspases. The study also noted that this compound could down-regulate proteins such as Cyclin B and CDC25C, leading to cell cycle arrest in the G2/M phase, which is often a precursor to apoptosis. rsc.orgrsc.org

The pro-apoptotic effects of isatin derivatives are not limited to leukemia cells. Other studies on different substituted isatins have shown apoptosis induction in a variety of cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and neuroblastoma (SKNMC). mdpi.combenthamdirect.comnih.gov The common thread in these studies is the ability of the isatin core, appropriately substituted, to trigger the intrinsic apoptotic pathway. For instance, certain halogenated isatin derivatives have been shown to induce apoptosis in MCF-7 cells by targeting the mitochondria. benthamdirect.comnih.gov The introduction of a benzyl (B1604629) group at the N-1 position of the isatin moiety is generally considered to enhance the cytotoxic and pro-apoptotic activities of these compounds. nih.govfrontiersin.org

While the data for the specific 1-(4-propoxybenzyl) derivative is not detailed, the consistent findings across a range of N-substituted and ring-substituted isatin derivatives strongly suggest that this class of compounds are effective inducers of apoptosis in cancer cells, primarily through the mitochondrial pathway.

Computational Drug Design and Molecular Modeling of 1 4 Propoxybenzyl 1h Indole 2,3 Dione

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand (potential drug) and its receptor target. For derivatives of the 1H-indole-2,3-dione scaffold, these studies are instrumental in understanding their biological activity.

Prediction of Binding Modes and Conformations within Target Active Sites

This subsection would typically detail the specific spatial orientation and conformation that 1-(4-propoxybenzyl)-1H-indole-2,3-dione adopts within the active site of a given biological target. The analysis would reveal how the propoxybenzyl group and the core indole-2,3-dione structure position themselves to interact with the receptor. For other isatin (B1672199) derivatives, studies have shown that the core structure often engages in key hydrogen bonding via its ketone and amine functionalities, while substituted benzyl (B1604629) groups explore hydrophobic pockets within the active site. However, without specific studies on this compound, its precise binding mode cannot be described.

Estimation of Binding Affinities and Docking Scores

Computational programs calculate a docking score, which is an estimation of the binding affinity between the ligand and its target. This score, typically expressed in kcal/mol, helps to rank potential drug candidates. A lower (more negative) score generally indicates a more favorable binding interaction. For this compound, a data table presenting such scores against various potential protein targets would be generated from docking studies. As no such studies have been published, this data is not available.

Hypothetical Data Table Format

This table is for illustrative purposes only, as specific data for the compound is unavailable.

Target Protein PDB ID Docking Score (kcal/mol)
Target A XXXX -
Target B YYYY -

Identification of Key Amino Acid Residues Involved in Ligand Binding

A critical output of molecular docking is the identification of specific amino acid residues within the target's active site that form interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For the 1H-indole-2,3-dione scaffold, interactions with residues like tyrosine, tryptophan, and histidine are often observed due to potential aromatic stacking, while polar residues like serine, threonine, and aspartate can form hydrogen bonds. The specific residues interacting with this compound have not been identified.

Hypothetical Data Table Format

This table is for illustrative purposes only, as specific data for the compound is unavailable.

Target Protein Interacting Amino Acid Residues Type of Interaction
Target A - -
Target B - -

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment than static docking poses.

Conformational Stability Analysis of Ligand-Receptor Complexes

MD simulations are used to assess the stability of the docked pose. By simulating the movement of atoms over a period of nanoseconds, researchers can determine if the ligand remains stably bound within the active site. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein are analyzed. A stable RMSD value over the simulation time suggests a stable binding complex. Such an analysis for this compound has not been reported.

Dynamics of Ligand Binding and Dissociation

Advanced MD simulations can also be used to study the entire process of a ligand binding to or unbinding from a receptor. These simulations can reveal the pathways of association and dissociation and calculate kinetic constants. This level of detailed analysis is computationally intensive and has not been performed for this compound according to available literature.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery that facilitate the identification of novel bioactive molecules. These methods are particularly valuable in the exploration of privileged scaffolds like the isatin (1H-indole-2,3-dione) core, which is present in this compound. The isatin nucleus is a versatile starting point for designing potent inhibitors for a wide range of biological targets. nih.gov

Pharmacophore modeling aims to define the three-dimensional arrangement of essential steric and electronic features of a molecule that are responsible for its biological activity. mdpi.com For isatin derivatives, pharmacophore models have been successfully generated to elucidate the key interaction patterns required for their therapeutic effects. These models typically highlight the importance of specific chemical features that can be directly mapped onto the structure of this compound.

A common pharmacophore model for isatin derivatives includes a combination of hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.combookpi.org In a study on isatin derivatives as antiamyloidogenic agents, a top-scoring pharmacophore model identified five crucial features: two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. mdpi.com The carbonyl groups at positions 2 and 3 of the isatin core are excellent hydrogen bond acceptors, a feature consistently found in pharmacophore models of isatin-based compounds. nih.govmdpi.com The indole (B1671886) ring itself and the N-substituted benzyl group contribute to the aromatic and hydrophobic characteristics. nih.gov

In the context of this compound, the isatin core provides the essential hydrogen bond acceptors and an aromatic/hydrophobic region. The N-substituted 4-propoxybenzyl group further contributes a significant hydrophobic and aromatic character, which can be crucial for binding to the target protein. The propoxy group, in particular, adds a distinct hydrophobic element that can be explored for enhancing potency and selectivity.

The development of such pharmacophore models serves as a foundation for virtual screening campaigns. Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net By using a validated pharmacophore model as a 3D query, researchers can rapidly filter extensive compound databases, containing millions of molecules, to select a manageable number of candidates for experimental testing. mdpi.comnih.gov

For instance, a study on isatin-based inhibitors of the SARS-CoV-2 main protease utilized the chemical features of known active isatin derivatives to screen a library of over 15 million compounds. nih.gov This approach led to the identification of several novel and potent inhibitors. Similarly, pharmacophore models for isatin-beta-thiosemicarbazones have been developed to predict structures with selective activity against multidrug-resistant cancer cells, highlighting the importance of aromatic and hydrophobic features. nih.gov

The application of these computational strategies to this compound would involve using its structural features to build a pharmacophore model. This model could then be employed in a virtual screening workflow to identify other compounds with similar pharmacophoric features and potentially similar biological activities. The insights gained from such studies can guide the rational design of new derivatives with improved efficacy and selectivity.

Table 1: Common Pharmacophoric Features of Isatin Derivatives

Pharmacophoric FeatureCorresponding Moiety in this compoundReference
Hydrogen Bond AcceptorC2 and C3 carbonyl groups of the isatin core mdpi.combookpi.org
Aromatic RingIndole ring, Benzyl ring mdpi.comnih.gov
Hydrophobic RegionIsatin core, Propoxybenzyl group mdpi.comnih.gov

Table 2: Representative Virtual Screening Studies on Isatin Derivatives

TargetLibrary SizeOutcomeReference
Beta-amyloid aggregation~126 compounds (training set)Identification of novel antiamyloidogenic agents mdpi.comnih.gov
SARS-CoV-2 Main Protease15,856,508 compoundsDiscovery of potent viral protease inhibitors nih.gov
Multidrug Resistance Protein 1 (MDR1)Not specifiedDevelopment of models to predict MDR1-selective activity nih.gov
Glycogen Synthase Kinase-3β (GSK-3β)Not specifiedIdentification of new GSK-3β inhibitors researchgate.net

Advanced Research Perspectives and Unexplored Avenues for 1 4 Propoxybenzyl 1h Indole 2,3 Dione

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of N-substituted isatins, including 1-(4-propoxybenzyl)-1H-indole-2,3-dione, typically involves the N-alkylation of the isatin (B1672199) core. This is often achieved by reacting isatin with an appropriate benzyl (B1604629) halide (like 4-propoxybenzyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). scielo.br While effective, these methods can present environmental and efficiency challenges.

Future research should pivot towards greener, more sustainable synthetic strategies. nih.gov Modern techniques such as microwave-assisted synthesis and ultrasound irradiation have been shown to significantly reduce reaction times and increase yields for isatin derivatives. researchgate.netresearchtrend.net The application of solvent-free reaction conditions or the use of environmentally benign solvents like water are also promising avenues. researchgate.nettandfonline.com These "green chemistry" approaches not only minimize hazardous waste but can also lead to more efficient and cost-effective production. researchtrend.net

Synthetic ParameterConventional MethodPotential Sustainable AlternativeAnticipated Benefits
Energy SourceConventional heating (oil bath)Microwave Irradiation researchgate.net / Sonication researchtrend.netReduced reaction time, lower energy consumption
SolventDMF, AcetonitrileWater nih.gov, Ethanol (B145695), or Solvent-free tandfonline.comReduced toxicity and environmental impact
CatalystStrong inorganic bases (e.g., K2CO3)Phase-transfer catalysts, reusable catalystsImproved efficiency, easier purification, catalyst recycling
Reaction TimeSeveral hours to days youtube.comMinutes to a few hours researchtrend.netIncreased throughput

Exploration of New Biological Targets and Intracellular Signaling Pathways

Isatin and its derivatives are known to interact with a multitude of biological targets, contributing to their diverse pharmacological effects, which include anticancer, antimicrobial, antiviral, and anti-inflammatory activities. mdpi.comresearchgate.net The specific targets for this compound remain largely uncharacterized. The N-benzyl substituent could orient the molecule within protein binding pockets in a unique manner, potentially conferring novel target selectivity.

Future investigations should aim to identify the specific molecular targets of this compound. Isatin derivatives have been reported to inhibit various enzyme families, including:

Protein Kinases: Such as Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in numerous diseases including neurodegenerative disorders and cancer. scielo.br

Caspases: Key enzymes in the apoptotic pathway, with inhibitors being investigated for conditions where apoptosis is dysregulated. nih.gov

Matrix Metalloproteinases (MMPs): Involved in tissue remodeling and cancer metastasis. mdpi.com

Identifying whether this compound inhibits these or other enzymes would be a critical step. Furthermore, elucidating its impact on intracellular signaling pathways, such as the mitochondrial-mediated apoptotic pathway or pathways regulated by growth factors, could reveal its precise mechanism of action. mdpi.commdpi.com

Potential Target ClassSpecific ExamplesAssociated Disease AreaRationale for Investigation
Protein KinasesGSK-3β, EGFR, VEGFR-2 mdpi.comscielo.brCancer, Neurodegeneration, DiabetesMany isatin derivatives show kinase inhibitory activity.
ProteasesCaspases, MMPs nih.govmdpi.comCancer, Inflammatory DiseasesThe isatin core can interact with active sites of proteases.
ReceptorsSerotonin Receptors (5-HT1A) nih.govDepression, AnxietyN-substitution can confer affinity for CNS receptors.
Microbial EnzymesDNA Adenine Methyltransferase (Dam) nih.govBacterial InfectionsIsatins are known antimicrobial scaffolds. nih.gov

Integration of Advanced Omics Technologies for Mechanism Elucidation

To move beyond single-target identification and understand the system-wide effects of this compound, the integration of advanced "omics" technologies is essential. nih.govfrontiersin.org These high-throughput methods provide a holistic view of molecular changes within a biological system in response to a chemical compound. mdpi.com

Proteomics: Can be used to identify the direct protein binding partners of the compound. A study on isatin itself successfully used affinity chromatography coupled with mass spectrometry to pull down and identify numerous isatin-binding proteins from liver tissue. nih.gov This approach could be adapted to create a comprehensive interaction profile for this compound.

Metabolomics: This technology analyzes the global profile of small-molecule metabolites. It can reveal how the compound alters cellular metabolism, which is a hallmark of many diseases, including cancer. nih.govmdpi.com For instance, metabolomic profiling could uncover shifts in energy production or amino acid pathways induced by the compound.

Transcriptomics: By measuring changes in gene expression (e.g., via RNA-sequencing), transcriptomics can show which signaling pathways and cellular processes are activated or suppressed by the compound, providing clues about its mechanism of action. researchgate.net

Integrating data from these different omics layers would provide a powerful, multi-faceted understanding of the compound's biological impact. mdpi.com

Omics TechnologyPrimary Data GeneratedKey Research Question Addressed
Proteomics nih.govChanges in protein abundance and post-translational modifications. Identification of direct binding partners.What are the direct molecular targets and affected protein networks?
Metabolomics nih.govmdpi.comChanges in the levels of endogenous small-molecule metabolites.How does the compound alter cellular metabolism and biochemical pathways?
Transcriptomics researchgate.netChanges in global gene expression (mRNA levels).Which genes and signaling pathways are transcriptionally regulated by the compound?
Interactomics frontiersin.orgData on protein-protein, protein-DNA, or protein-RNA interactions.How does the compound disrupt or modulate the cellular interaction landscape?

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. youtube.comresearchgate.net For this compound, these computational tools offer several unexplored opportunities.

Predictive Modeling: ML models can be trained on existing datasets of isatin derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models could then predict the biological activity of novel, hypothetical analogues of this compound, allowing researchers to prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models, using techniques like recurrent neural networks (RNNs) or reinforcement learning, can design entirely new molecules. nih.govresearchgate.net By conditioning these models on desired properties (e.g., high affinity for a specific kinase, low predicted toxicity), they could generate novel isatin-based structures related to the parent compound but optimized for a particular therapeutic purpose.

Target Prediction: AI tools can also predict potential biological targets for a given molecule by comparing its features to vast databases of known drug-target interactions, offering a rapid method to generate hypotheses for experimental validation.

AI/ML ApplicationDescriptionPotential Impact on Research
QSAR Modeling nih.govDevelops mathematical models to correlate chemical structure with biological activity.Predicts the activity of new derivatives before synthesis, saving time and resources.
Generative Models researchgate.netUses deep learning to generate novel molecular structures with desired properties.Designs optimized analogues of the lead compound with improved efficacy or selectivity.
Target Identification youtube.comPredicts protein targets for a small molecule based on its structure and properties.Rapidly generates hypotheses for biological testing and mechanism of action studies.
ADMET PredictionPredicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govAllows for early-stage filtering of compounds with poor drug-like properties.

Investigation of Stereochemical Influences on Molecular Recognition and Biological Activity

Stereochemistry often has a profound impact on a drug's action, influencing its binding to targets, metabolic stability, and transport across membranes. nih.gov While this compound itself is achiral, its C3-carbonyl group is a reactive handle for introducing chirality.

Reactions such as aldol (B89426) condensations, Grignard additions, or the formation of spirocyclic derivatives at the C3 position can create one or more stereocenters. nih.govresearchtrend.net It is a well-established principle that different stereoisomers (enantiomers or diastereomers) of a compound can exhibit vastly different biological activities. nih.gov For example, one enantiomer may be highly active while the other is inactive or even contributes to off-target effects.

A crucial and unexplored avenue is the synthesis of chiral derivatives of this compound, followed by the separation of the individual stereoisomers and a comparative evaluation of their biological activities. This would provide deep insights into the three-dimensional structural requirements for molecular recognition at its biological target(s). Understanding the stereochemical-activity relationship is fundamental for developing highly potent and selective therapeutic agents.

Reaction at C3-PositionIntroduced SubstituentPotential Chiral Derivative ClassImportance of Stereochemical Analysis
Aldol Condensation researchtrend.netβ-hydroxy carbonyl3-hydroxy-3-(2-oxoalkyl)indolin-2-onesDetermine the active diastereomer/enantiomer for target binding.
[3+2] CycloadditionPyrrolidine ringSpiro[indole-3,2'-pyrrolidine]-2-ones nih.govElucidate the optimal 3D shape for biological activity.
Grignard ReactionTertiary alcohol3-alkyl-3-hydroxyindolin-2-onesIdentify the enantiomer with higher potency and/or better safety profile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.